Decyl 4-(5-pentylpyridin-2-yl)benzoate

Beschreibung

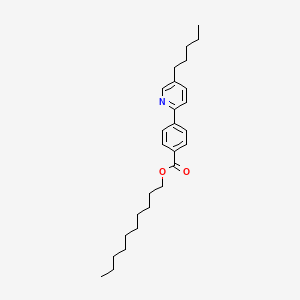

Decyl 4-(5-pentylpyridin-2-yl)benzoate is a synthetic organic compound featuring a benzoate ester backbone substituted with a pyridine ring at the 4-position. The pyridine ring is further modified with a pentyl group at the 5-position, while the ester group contains a decyl chain.

Eigenschaften

Molekularformel |

C27H39NO2 |

|---|---|

Molekulargewicht |

409.6 g/mol |

IUPAC-Name |

decyl 4-(5-pentylpyridin-2-yl)benzoate |

InChI |

InChI=1S/C27H39NO2/c1-3-5-7-8-9-10-11-13-21-30-27(29)25-18-16-24(17-19-25)26-20-15-23(22-28-26)14-12-6-4-2/h15-20,22H,3-14,21H2,1-2H3 |

InChI-Schlüssel |

ZFCJQHFAPWHMSU-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCOC(=O)C1=CC=C(C=C1)C2=NC=C(C=C2)CCCCC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Decyl 4-(5-pentylpyridin-2-yl)benzoate typically involves the esterification of 4-(5-pentylpyridin-2-yl)benzoic acid with decanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds on a large scale.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Decyl-4-(5-Pentylpyridin-2-yl)benzoat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit starken Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung von Carbonsäuren oder anderen oxidierten Derivaten führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, was zur Bildung von Alkoholen oder anderen reduzierten Produkten führt.

Substitution: Nucleophile Substitutionsreaktionen können an der benzylischen Position auftreten, an der die Decylgruppe gebunden ist. Häufige Reagenzien für diese Reaktionen sind Halogene und Nucleophile wie Hydroxid- oder Alkoxidionen.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat (KMnO4) unter sauren oder basischen Bedingungen.

Reduktion: Lithiumaluminiumhydrid (LiAlH4) in wasserfreiem Ether.

Substitution: N-Bromsuccinimid (NBS) zur Bromierung unter Radikalbedingungen.

Hauptprodukte, die gebildet werden

Oxidation: Carbonsäuren, Aldehyde oder Ketone.

Reduktion: Alkohole oder Alkane.

Substitution: Halogenierte Derivate oder andere substituierte Benzoate.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Decyl-4-(5-Pentylpyridin-2-yl)benzoat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen und Pfaden. Die Pyridinylgruppe kann π-π-Wechselwirkungen mit aromatischen Resten in Proteinen eingehen, wodurch deren Aktivität möglicherweise moduliert wird. Darüber hinaus kann die Verbindung zelluläre Prozesse stören, indem sie die Membranfluidität verändert oder die Enzymaktivität stört.

Wirkmechanismus

The mechanism of action of Decyl 4-(5-pentylpyridin-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The pyridinyl group can engage in π-π interactions with aromatic residues in proteins, potentially modulating their activity. Additionally, the compound may interfere with cellular processes by altering membrane fluidity or disrupting enzyme function.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparisons

Key Observations:

Pyridine-Substituted Analogs :

- Methyl 4-[5-(hydroxymethyl)pyridin-2-yl]benzoate shares the pyridine-benzoate core but replaces the pentyl group with a hydroxymethyl substituent. This polar group enhances solubility compared to the hydrophobic pentyl chain in the target compound .

- 5-Methyl-2-(4-trifluoromethylbenzoyl)pyridine () lacks the benzoate ester but shares a pyridine ring with a hydrophobic substituent. It exhibits enzyme inhibition, suggesting that the pyridine moiety in the target compound may also interact with biological targets .

Long-Chain Alkyl/Alkoxy Derivatives :

- Ethyl 4-[(dec-9-en-1-yl)oxy]benzoate contains a similar decyl-like chain but as an ether rather than an ester. Its emollient properties highlight the role of long alkyl chains in modulating physical properties like viscosity and solubility .

Bioactive Esters :

- Biotinyl-methyl 4-(amidomethyl)benzoate demonstrates competitive inhibition of biotinidase (BTD), indicating that benzoate esters with specialized substituents can achieve high target specificity .

- Thiazolidine-derived benzoates () show antimicrobial and anti-inflammatory activities, suggesting that the target compound’s ester and aromatic groups may similarly influence bioactivity .

Table 2: Inferred Properties vs. Analog Data

| Property | This compound | Closest Analog (Ethyl 4-[(dec-9-en-1-yl)oxy]benzoate) |

|---|---|---|

| Lipophilicity (LogP) | High (predicted) | High (due to long-chain alkoxy group) |

| Solubility | Low in water | Low in polar solvents |

| Thermal Stability | Likely stable up to 200°C | Stable under standard conditions |

| Bioactivity | Undocumented | Emollient/non-bioactive (inferred) |

Mechanistic Insights:

- The pentylpyridine group may enhance interactions with hydrophobic pockets in proteins or membranes, analogous to pyridine derivatives in .

- The decyl ester chain likely increases membrane permeability, a trait observed in long-chain alkyl esters like decyl benzoate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.